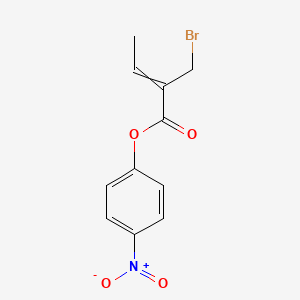
4-Nitrophenyl 2-(bromomethyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 2-(bromomethyl)but-2-enoate is an organic compound with a complex structure that includes a nitrophenyl group, a bromomethyl group, and a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(bromomethyl)but-2-enoate typically involves the esterification of 4-nitrophenol with 2-(bromomethyl)but-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and allows for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-(bromomethyl)but-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The butenoate ester can be oxidized to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thioethers.
Reduction Reactions: The major product is 4-aminophenyl 2-(bromomethyl)but-2-enoate.
Oxidation Reactions: Products can include carboxylic acids and aldehydes.
Scientific Research Applications
4-Nitrophenyl 2-(bromomethyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate for various biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-(bromomethyl)but-2-enoate involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the nitrophenyl group can participate in redox reactions. These interactions allow the compound to act as a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Similar structure but lacks the bromomethyl group.
2-Bromo-4-nitrophenol: Contains both bromine and nitro groups but lacks the butenoate ester.
4-Nitrophenyl butyrate: Similar ester structure but lacks the bromomethyl group.
Uniqueness
4-Nitrophenyl 2-(bromomethyl)but-2-enoate is unique due to the presence of both a bromomethyl group and a nitrophenyl group, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
62918-64-3 |
|---|---|
Molecular Formula |
C11H10BrNO4 |
Molecular Weight |
300.10 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-(bromomethyl)but-2-enoate |
InChI |
InChI=1S/C11H10BrNO4/c1-2-8(7-12)11(14)17-10-5-3-9(4-6-10)13(15)16/h2-6H,7H2,1H3 |
InChI Key |
OBHRGSHQRLZPBM-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CBr)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
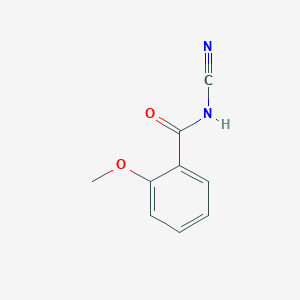
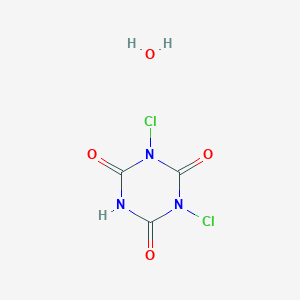



![4-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14500249.png)

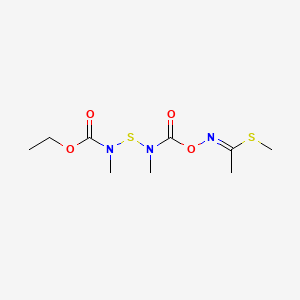
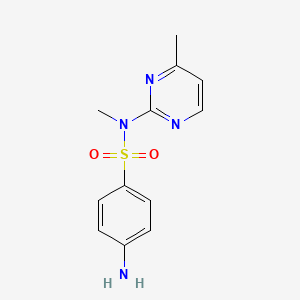

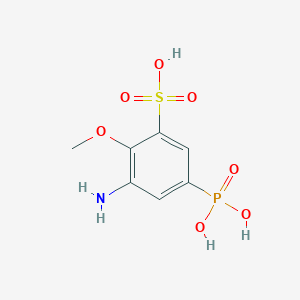
![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)

